(3R*,4S*)-3,4-dimethyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4S*)-3,4-dimethyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)piperidin-4-ol, also known as DTQP, is a compound that has been widely studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
Metabolite Identification and Transporter-Mediated Excretion
Research into similar compounds has been conducted to understand their metabolism and excretion mechanisms. For example, the study of YM758 metabolites, which share structural similarities with the compound , revealed insights into the renal and hepatic excretion of these metabolites. The study identified major constituents in both urine and plasma and investigated the role of renal and hepatic uptake transporters. This type of research is crucial for drug development, as it helps in understanding how compounds are processed in the body, potentially leading to the identification of new therapeutic targets or the optimization of drug delivery systems (Umehara et al., 2009).
Enantioselective Synthesis
Another area of interest is the enantioselective synthesis of related compounds, which is vital for creating drugs with specific desired effects while minimizing undesired ones. For instance, the synthesis of chiral propargylamines, which are structurally related, demonstrated the importance of specific stereochemical configurations for achieving high enantiomeric excess and yield. This research underscores the significance of stereochemistry in drug design and synthesis, which could be applicable to the compound of interest, potentially leading to more effective and safer pharmaceuticals (Fan & Ma, 2013).
Opioid Receptor Antagonism
Research on compounds with structural elements similar to the compound has also explored their potential as opioid receptor antagonists. This research is particularly relevant for developing new treatments for addiction and pain management. By understanding how these compounds interact with opioid receptors, scientists can design more effective and safer drugs. One study identified a novel potent and selective kappa opioid receptor antagonist, which highlights the therapeutic potential of such compounds in treating conditions like addiction and pain without the side effects associated with opioid drugs (Thomas et al., 2003).
Dual Dopamine and Serotonin Activity
Compounds with dual activity on dopamine D2 and serotonin 5-HT1A receptors have implications for treating psychiatric disorders. Research into similar compounds has shown their potential in creating more balanced and effective treatments for conditions such as schizophrenia and depression. This highlights the importance of targeting multiple neurotransmitter systems to achieve better therapeutic outcomes (Ullah et al., 2015).
Propriétés
IUPAC Name |
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-11-19(8-7-17(12,2)21)16(20)14-9-13-5-3-4-6-15(13)18-10-14/h9-10,12,21H,3-8,11H2,1-2H3/t12-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAMCRRDQVRGPU-PXAZEXFGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CC3=C(CCCC3)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC3=C(CCCC3)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.